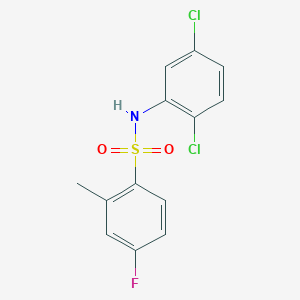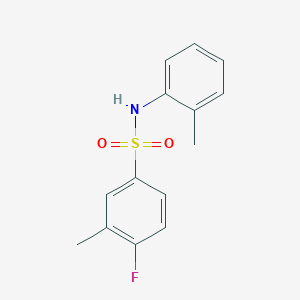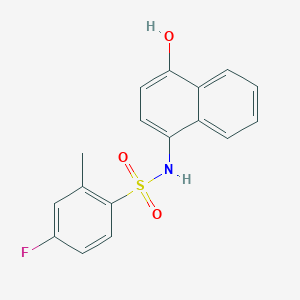![molecular formula C24H22ClNO5S B280900 Methyl 2-tert-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280900.png)
Methyl 2-tert-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-tert-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as MTB-TNF-α, and it has been studied extensively for its anti-inflammatory properties. In
Mécanisme D'action
MTB-TNF-α inhibits the production of TNF-α by binding to the enzyme that is responsible for its synthesis. This enzyme is called TNF-α converting enzyme (TACE), and MTB-TNF-α binds to it with high affinity. By inhibiting TACE, MTB-TNF-α prevents the production of TNF-α, which in turn reduces the inflammatory response.
Biochemical and Physiological Effects:
MTB-TNF-α has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to have antioxidant effects and to reduce oxidative stress. It has also been shown to have a protective effect on the liver and to improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
MTB-TNF-α has several advantages for use in laboratory experiments. It is a highly specific inhibitor of TACE, which makes it a valuable tool for studying the role of TNF-α in inflammatory diseases. It is also a stable compound that can be stored for long periods of time. However, the synthesis of MTB-TNF-α is complex and requires specialized equipment and expertise, which can limit its availability for use in laboratory experiments.
Orientations Futures
There are several future directions for research on MTB-TNF-α. One area of interest is the development of new therapeutic applications for this compound. It has been shown to have potential for the treatment of a variety of inflammatory diseases, and further research is needed to explore its efficacy in these conditions. Another area of interest is the development of new synthesis methods for MTB-TNF-α that are more efficient and cost-effective than current methods. Finally, there is a need for further research to explore the biochemical and physiological effects of MTB-TNF-α in order to better understand its mechanisms of action.
Méthodes De Synthèse
The synthesis of MTB-TNF-α involves a series of chemical reactions that are carried out in the laboratory. The first step involves the reaction of 2-tert-butyl-5-nitronaphtho[1,2-b]furan-3-carboxylic acid with thionyl chloride to form 2-tert-butyl-5-chloronaphtho[1,2-b]furan-3-carboxylic acid. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to form the final product, MTB-TNF-α. The synthesis of this compound requires expertise in organic chemistry and is typically carried out in specialized laboratories.
Applications De Recherche Scientifique
MTB-TNF-α has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of tumor necrosis factor alpha (TNF-α), a cytokine that plays a key role in the inflammatory response. TNF-α has been implicated in a variety of inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis. MTB-TNF-α has been shown to have potential therapeutic applications for these diseases.
Propriétés
Formule moléculaire |
C24H22ClNO5S |
|---|---|
Poids moléculaire |
472 g/mol |
Nom IUPAC |
methyl 2-tert-butyl-5-[(4-chlorophenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H22ClNO5S/c1-24(2,3)22-20(23(27)30-4)18-13-19(16-7-5-6-8-17(16)21(18)31-22)26-32(28,29)15-11-9-14(25)10-12-15/h5-13,26H,1-4H3 |
Clé InChI |
OFVVHAUJIMHJCO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)OC |
SMILES canonique |
CC(C)(C)C1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280817.png)
![Methyl 5-[acetyl(8-quinolinylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280820.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280823.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280824.png)
![Ethyl 5-{butyryl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280826.png)


![Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B280834.png)
![3-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280840.png)
![Ethyl 4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B280841.png)




